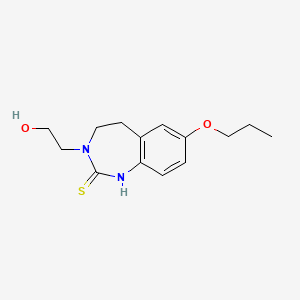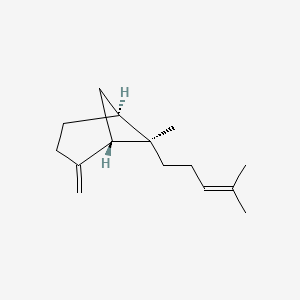
trans-beta-Bergamotene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Bergamotene is a naturally occurring sesquiterpene found in various essential oils, including those of citrus fruits like bergamot. It is known for its distinctive aroma and is widely used in the fragrance industry. The compound exists in two geometric isomers, with (E)-Bergamotene being the trans isomer.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Bergamotene typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction conditions often include the use of specific enzymes like sesquiterpene synthases, which facilitate the cyclization process.
Industrial Production Methods: Industrial production of (E)-Bergamotene is primarily achieved through the extraction from natural sources, such as the peel of bergamot oranges. The extraction process involves steam distillation, which helps in isolating the essential oil containing (E)-Bergamotene.
化学反応の分析
Types of Reactions: (E)-Bergamotene undergoes various chemical reactions, including:
Oxidation: This reaction can convert (E)-Bergamotene into its corresponding epoxide or alcohol derivatives.
Reduction: Reduction reactions can lead to the formation of saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the (E)-Bergamotene molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学的研究の応用
(E)-Bergamotene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study sesquiterpene biosynthesis and reaction mechanisms.
Biology: Research has shown that (E)-Bergamotene exhibits antimicrobial and anti-inflammatory properties, making it a subject of interest in biological studies.
Medicine: Its potential therapeutic effects are being explored, particularly in the treatment of infections and inflammatory conditions.
Industry: (E)-Bergamotene is extensively used in the fragrance and flavor industries due to its pleasant aroma.
作用機序
The mechanism of action of (E)-Bergamotene involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: (E)-Bergamotene disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
類似化合物との比較
(E)-Bergamotene can be compared with other similar sesquiterpenes, such as:
(Z)-Bergamotene: The cis isomer of bergamotene, which has different physical and chemical properties.
α-Humulene: Another sesquiterpene with similar structural features but different biological activities.
β-Caryophyllene: A sesquiterpene with notable anti-inflammatory and analgesic properties.
Uniqueness of (E)-Bergamotene:
Aroma: (E)-Bergamotene has a unique and pleasant aroma, making it highly valued in the fragrance industry.
Biological Activity: Its distinct antimicrobial and anti-inflammatory properties set it apart from other sesquiterpenes.
特性
CAS番号 |
15438-94-5 |
|---|---|
分子式 |
C15H24 |
分子量 |
204.35 g/mol |
IUPAC名 |
(1S,5S,6R)-6-methyl-2-methylidene-6-(4-methylpent-3-enyl)bicyclo[3.1.1]heptane |
InChI |
InChI=1S/C15H24/c1-11(2)6-5-9-15(4)13-8-7-12(3)14(15)10-13/h6,13-14H,3,5,7-10H2,1-2,4H3/t13-,14-,15+/m0/s1 |
InChIキー |
DGZBGCMPRYFWFF-SOUVJXGZSA-N |
異性体SMILES |
CC(=CCC[C@@]1([C@H]2CCC(=C)[C@@H]1C2)C)C |
正規SMILES |
CC(=CCCC1(C2CCC(=C)C1C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


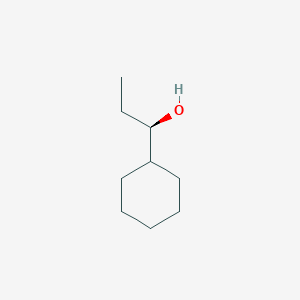

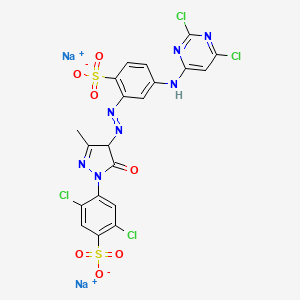
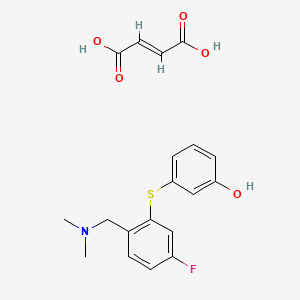

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12784589.png)
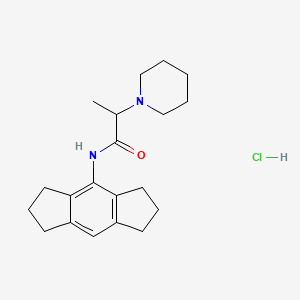
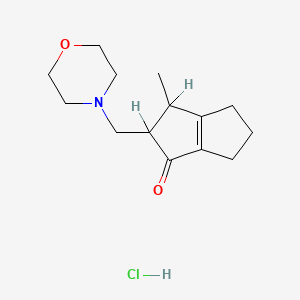
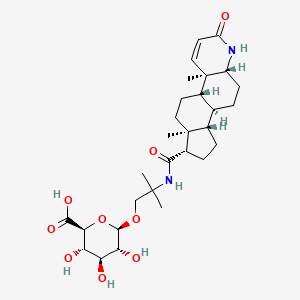
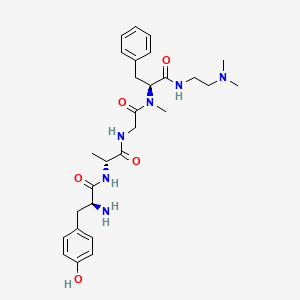
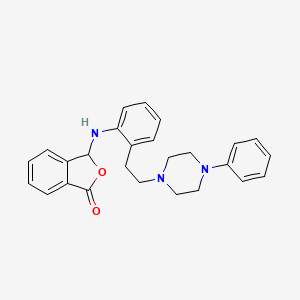
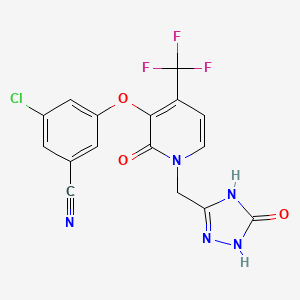
![(S)-N-(2-fluoropyridin-4-yl)-3-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanamide](/img/structure/B12784619.png)
